(5-Phenylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Description

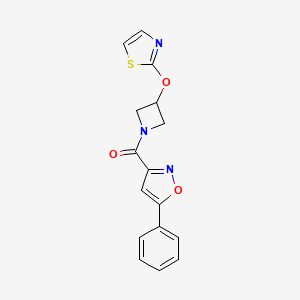

This compound features a methanone core bridging two heterocyclic moieties: a 5-phenylisoxazole and a 3-(thiazol-2-yloxy)azetidine. The thiazol-2-yloxy substituent on the azetidine enhances polarity and may influence metabolic stability or target binding. This structure is of interest in medicinal chemistry, particularly for applications requiring modulation of enzyme or receptor activity via heterocyclic interactions.

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c20-15(19-9-12(10-19)21-16-17-6-7-23-16)13-8-14(22-18-13)11-4-2-1-3-5-11/h1-8,12H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEYBOKCSSZYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the isoxazole and azetidine rings. One common approach is to first synthesize the isoxazole ring through a cyclization reaction involving a hydroxylamine derivative and a suitable ketone or aldehyde. The azetidine ring can be formed through a cyclization reaction involving an amino alcohol and a suitable carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions would be crucial to achieving high yields and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Azetidine Ring Reactivity

The azetidine ring (4-membered saturated nitrogen heterocycle) is prone to ring-opening reactions under acidic or nucleophilic conditions. Key transformations include:

Isoxazole Moiety Reactivity

The 5-phenylisoxazole group is relatively stable but participates in electrophilic substitutions and cycloadditions:

Example :

Isoxazole derivatives (e.g., 8a–c in ) undergo nucleophilic acyl substitution at the carbonyl group when reacted with amines or hydrazines, suggesting the methanone bridge in the target compound may act as an electrophilic site.

Thiazol-2-yloxy Group Reactivity

The thiazole ether linkage is susceptible to hydrolysis and nucleophilic displacement:

Example :

Thiazole ethers in compounds like 15b ( ) undergo intramolecular cyclization to form triazoles under basic conditions, implying similar reactivity for the target compound’s thiazol-2-yloxy substituent.

Methanone Bridge Functionalization

The central methanone group can participate in ketone-specific reactions:

Example :

Methanone-containing azetidines (e.g., 4a in ) are converted to alcohols via borohydride reduction, retaining the azetidine-thiazole architecture.

Synthetic Routes to the Target Compound

While no direct synthesis is reported, plausible pathways include:

-

Azetidine-Thiazole Coupling :

-

Isoxazole-Azetidine Conjugation :

Stability and Degradation Pathways

-

Thermal Stability : Likely stable below 150°C (analogous to 37 in ).

-

Photodegradation : Thiazole and isoxazole moieties may undergo [2+2] cycloaddition under UV light, forming dimeric byproducts .

-

Hydrolytic Sensitivity : The azetidine-thiazole ether bond is labile in strong acids (e.g., HCl/EtOH), leading to ring-opened products .

Biological Activity Considerations

While not explicitly studied for this compound, structurally related azetidine-isoxazole hybrids (e.g., 51e in ) exhibit antimicrobial and anticancer properties. Thiazole ethers (e.g., 16b in ) are often explored as kinase inhibitors or anti-inflammatory agents.

Scientific Research Applications

(5-Phenylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: has several scientific research applications:

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

Biology: : It has potential biological activity, making it useful in the study of biological processes and the development of new drugs.

Medicine: : The compound's unique structure may make it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system or inflammation.

Industry: : Its properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (5-Phenylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Azetidine-Containing Analogues

- AZD1979 (Fig. 1 in ): Contains a spiro-oxetanylazetidinyl group linked to a methanone and an oxadiazole. Unlike the target compound, AZD1979’s spirocyclic system reduces ring strain and improves metabolic stability compared to simpler azetidine derivatives. Pharmacokinetic studies show its spiro structure enhances solubility and reduces cytochrome P450 interactions, suggesting that the target compound’s unmodified azetidine may exhibit higher metabolic liability .

2.2. Heterocyclic Methanones

- 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (): Compounds 7a and 7b feature pyrazole and thiophene rings linked via methanone. The pyrazole’s NH groups enhance hydrogen-bonding capacity, contrasting with the target compound’s isoxazole (which lacks H-bond donors). Thiophene-containing analogs (e.g., 7a) may exhibit lower oxidative stability than the target’s thiazole due to sulfur’s position in the ring .

- Benzoyl Derivatives of Pyrazolones (): These compounds substitute methanone with benzoyl groups. The benzoyl moiety increases lipophilicity but reduces conformational flexibility compared to the target’s azetidine bridge. Calcium hydroxide-mediated synthesis () also suggests different reactivity profiles for acylated intermediates .

2.3. Triazole and Oxadiazole Derivatives

- 1,3,4-Oxadiazole-Triazole Hybrids (): Compounds like 5a-f combine oxadiazole and triazole rings. The oxadiazole’s electron-withdrawing nature contrasts with the isoxazole’s mixed electronic properties. Such hybrids often exhibit stronger enzyme inhibition (e.g., kinase targets) but may suffer from poor bioavailability due to high polarity .

- Thiadiazole-Triazole Derivatives (): Sulfur-rich analogs (e.g., 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl triazoles) demonstrate enhanced radical-scavenging activity. The target compound’s thiazole group could similarly participate in redox reactions, though direct comparisons are lacking .

2.4. Physicochemical and Pharmacokinetic Properties

Biological Activity

The compound (5-Phenylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be broken down into three key components:

- Phenylisoxazole : A heterocyclic compound known for its diverse biological activities.

- Thiazole : A five-membered ring containing sulfur and nitrogen, often associated with antimicrobial and anticancer properties.

- Azetidine : A four-membered ring that contributes to the molecular stability and biological interactions.

Research indicates that this compound may act through multiple mechanisms:

- Nicotinic Acetylcholine Receptor Modulation : The compound has been identified as an allosteric modulator of nicotinic acetylcholine receptors, which are critical in neurotransmission and have implications in neurodegenerative diseases .

- Inhibition of Protein Kinases : It may also exhibit inhibitory effects on specific protein kinases involved in cell signaling pathways, potentially affecting cellular proliferation and differentiation .

Antimicrobial Activity

Studies have shown that derivatives of thiazole and isoxazole exhibit significant antimicrobial properties. The compound's structure suggests it could possess similar activities against various pathogens.

Anticancer Properties

Preliminary investigations indicate that this compound could have anticancer effects by inhibiting tumor growth and metastasis through the modulation of key signaling pathways involved in cancer progression .

Case Studies

- Study on Neuroprotective Effects : A study evaluated the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death, suggesting potential therapeutic applications in neurodegenerative diseases.

- Antimicrobial Efficacy Assessment : Another study tested the compound against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.